Traquelosida

Descripción general

Descripción

El traquelósido es un glucósido lignano de origen natural que se encuentra en diversas plantas, como el Trachelospermum jasminoides y el Carthamus tinctorius. Es conocido por sus diversas actividades biológicas, incluyendo propiedades antiestrogénicas, antiinflamatorias y de cicatrización de heridas .

Aplicaciones Científicas De Investigación

El traquelósido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la biosíntesis y el metabolismo de los lignanos.

Mecanismo De Acción

El traquelósido ejerce sus efectos a través de diversos mecanismos moleculares:

Actividad antiestrogénica: Inhibe la actividad de la fosfatasa alcalina inducida por estrógenos en las células Ishikawa, similar a la acción del tamoxifeno.

Vías de señalización celular: El traquelósido activa la vía ERK1/2, promoviendo la proliferación de queratinocitos y la cicatrización de heridas.

Estrés oxidativo e inflamación: Regula las vías de señalización celular involucradas en el estrés oxidativo y la inflamación, contribuyendo a su potencial terapéutico.

Análisis Bioquímico

Biochemical Properties

Tracheloside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the proliferation of colorectal cancer (CRC) cells . The upregulation of p16 and the downregulation of cyclin D1 and CDK4 in cell cycle arrest are associated with Tracheloside-treated CT26 cells .

Cellular Effects

Tracheloside has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . It also regulates the expression of epithelial–mesenchymal transition (EMT) markers in CT26 cells .

Molecular Mechanism

At the molecular level, Tracheloside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces cell cycle arrest and apoptosis through its anti-oxidant properties .

Dosage Effects in Animal Models

The effects of Tracheloside vary with different dosages in animal models. It has been found to significantly inhibit the lung metastasis of CT26 cells in a mouse model . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El traquelósido se puede extraer de fuentes vegetales utilizando diversos métodos. Las técnicas de extracción comunes incluyen la extracción con solventes, la hidrólisis enzimática y la extracción con fluidos supercríticos . Por ejemplo, la extracción de semillas de cártamo implica triturar la harina de la semilla, seguida de extracción con etanol .

Métodos de producción industrial: La producción industrial de traquelósido normalmente implica la extracción a gran escala de materiales vegetales. El proceso incluye etapas como la extracción con solventes, la purificación y la cristalización para obtener traquelósido de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El traquelósido sufre diversas reacciones químicas, incluyendo oxidación, reducción e hidrólisis. Estas reacciones son esenciales para modificar su estructura y mejorar su actividad biológica .

Reactivos y condiciones comunes:

Oxidación: El traquelósido se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de traquelósido, que pueden exhibir actividades biológicas mejoradas o alteradas .

Comparación Con Compuestos Similares

El traquelósido es estructuralmente similar a otros glucósidos lignanos, como la arctiína y la matairesinol. Es único en sus propiedades antiestrogénicas y de cicatrización de heridas específicas .

Compuestos similares:

Arctiína: Se encuentra en Arctium lappa, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Matairesinol: Se encuentra en diversas plantas, conocido por sus actividades antioxidantes y anticancerígenas.

El traquelósido destaca por sus objetivos y vías moleculares específicas, lo que lo convierte en un compuesto valioso tanto en la investigación como en las aplicaciones industriales.

Propiedades

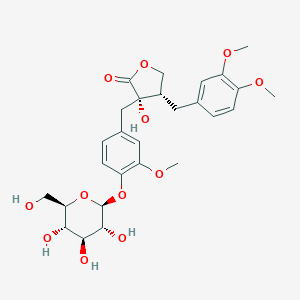

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYAMIUSVGPFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33464-71-0 | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 170 °C | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tracheloside?

A1: Tracheloside has a molecular formula of C27H34O12 and a molecular weight of 550.55 g/mol. [, ]

Q2: What kind of spectroscopic data is available for characterizing tracheloside?

A2: Researchers utilize various spectroscopic techniques to characterize tracheloside, including 1H and 13C NMR, mass spectrometry (MS), and UV spectroscopy. These techniques help elucidate the structure and identify key functional groups present in the molecule. [, , , ]

Q3: How is tracheloside metabolized in the body?

A3: Tracheloside is metabolized in the gastrointestinal tract, primarily by the gut microbiota. It undergoes hydrolysis to form its aglycone, trachelogenin, which can be further metabolized into mammalian lignans like enterolactone and enterodiol. [, , ]

Q4: Has the serum concentration of tracheloside been studied in animal models?

A4: Yes, studies in rats have investigated the serum concentration of tracheloside and its metabolites after oral administration. While tracheloside itself is not detected in serum, its metabolite trachelogenin appears in the bloodstream, suggesting further metabolism in the liver. []

Q5: Are there any known drug-metabolizing enzyme interactions with tracheloside?

A5: Research suggests that tracheloside metabolites, particularly the catechol-containing metabolite 2, can be methylated by catechol-O-methyltransferase (COMT) in the liver. This highlights potential interaction with drug-metabolizing enzymes. []

Q6: What is the anti-estrogenic activity of tracheloside?

A6: Tracheloside exhibits anti-estrogenic activity by significantly decreasing the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme, in cultured Ishikawa cells. This inhibitory effect was comparable to that of tamoxifen. []

Q7: Does tracheloside demonstrate anti-cancer effects?

A7: Studies have shown that tracheloside inhibits the proliferation and metastasis of colorectal cancer cells both in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, suggesting potential as a therapeutic agent. []

Q8: What are the effects of tracheloside on wound healing?

A8: Tracheloside significantly promotes keratinocyte proliferation and accelerates wound healing in vitro, surpassing the healing activity of allantoin. This effect is mediated by the phosphorylation of ERK1/2 signaling pathways. []

Q9: Does tracheloside offer protection against osteoporosis?

A9: Research in a zebrafish model of osteoporosis showed that tracheloside, along with its aglycone trachelogenin, exhibited significant anti-osteoporosis effects. These compounds upregulated the expression of osteogenic genes, indicating their potential in promoting bone health. []

Q10: What is the effect of tracheloside on intestinal barrier function?

A10: Tracheloside, particularly its aglycone trachelogenin, has been shown to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin permeation across intestinal epithelial cell monolayers. This effect is linked to the enhancement of tight junction protein occludin. []

Q11: Is there any information available regarding the toxicity of tracheloside?

A11: While studies have focused on the therapeutic potential of tracheloside, information regarding its toxicity and long-term effects remains limited. Further research is needed to establish a comprehensive safety profile.

Q12: What analytical techniques are commonly employed for the quantification of tracheloside?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors such as UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD) are commonly employed for the quantitative analysis of tracheloside in plant extracts and biological samples. [, , , ]

Q13: What are the natural sources of tracheloside?

A14: Tracheloside is primarily found in plants belonging to the Asteraceae family, particularly those of the Cynarae tribe. It is commonly isolated from the seeds of safflower (Carthamus tinctorius), fruits of burdock (Arctium lappa), and seeds of Leuzea carthamoides. [, , , , , , ]

Q14: What extraction methods are used to isolate tracheloside from plant materials?

A15: Conventional extraction methods like maceration and percolation using solvents like ethanol or methanol are commonly used to extract tracheloside. Additionally, ultrasound-assisted extraction has been investigated as a more efficient alternative. [, ]

Q15: What is the impact of the glycosidic bond on the biological activity of tracheloside?

A16: Comparison of tracheloside with its aglycone, trachelogenin, reveals that the presence of the sugar moiety can influence biological activity. For instance, while both exhibit anti-osteoporosis effects, trachelogenin shows better permeability across the intestinal barrier. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.